molecular formula C7H7NS B1269795 2-Thiophenepropanenitrile CAS No. 5722-13-4

2-Thiophenepropanenitrile

Cat. No.: B1269795
CAS No.: 5722-13-4
M. Wt: 137.2 g/mol
InChI Key: JFHPLEDDWFMRMW-UHFFFAOYSA-N
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Description

2-Thiophenepropanenitrile is a useful research compound. Its molecular formula is C7H7NS and its molecular weight is 137.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Thiophenepropanenitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to its subsequent oxidation . Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . In terms of cell signaling, this compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which are involved in various cellular functions . The compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, its interaction with cytochrome P450 enzymes results in the oxidation of this compound, which can produce reactive intermediates that further interact with other cellular components . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound can be conjugated with glutathione, facilitating its excretion from the body . These metabolic pathways play a crucial role in regulating the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting sequences . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, influencing its activity and function .

Properties

IUPAC Name

3-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHPLEDDWFMRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312298
Record name 2-Thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-13-4
Record name 2-Thiophenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5722-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared from 20.8 g of 2-[2-(4-toluenesulfonyloxy)ethyl]thiophene, 5.4 g of sodium cyanide and 175 ml of dimethylsulfoxide and this mixture was heated to 90° C. The mixture was quenched by pouring it into saturated aqueous ammonium chloride solution and the resulting solution was extracted into ethyl acetate. The ethyl acetate solution was dried over sodium sulfate and the solvent was evaporated under reduced pressure to give crude 2-thiophenepropionitrile. This product was mixed with 175 ml of 1M diborane in tetrahydrofuran and allowed to stir at room temperature. The reaction was quenched in ethanol and methanolic hydrogen chloride was added. The white solid which formed was separated by filtration, washed with ether and dried in a vacuum oven to give 3-(2-thienyl)propylamine hydrochloride melting at about 197°-198° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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